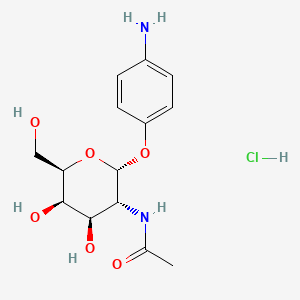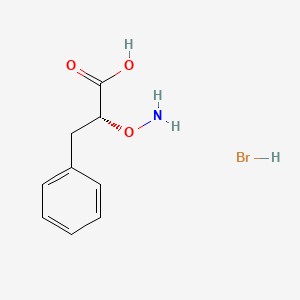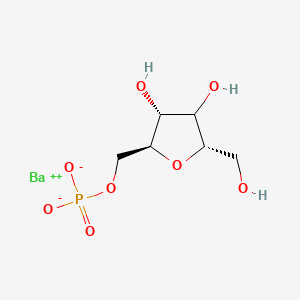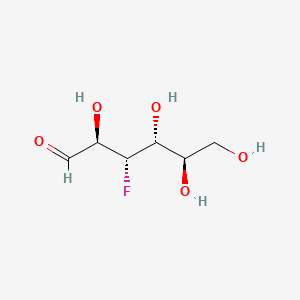
D-myo-Inositol-1,4,5-triphosphate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-myo-Inositol-1,4,5-triphosphate (sodium salt) is a second messenger produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate . It plays a crucial role in numerous cell signaling pathways and regulates intracellular calcium levels .
Synthesis Analysis
D-myo-Inositol-1,4,5-triphosphate (sodium salt) is synthesized in cells by the action of phospholipase C on phosphatidyl inositol-4,5-biphosphate . There are also synthetic inositol trisphosphate analogs and their effects on phosphatase, kinase, and the release of Ca2+ have been studied .Molecular Structure Analysis
The molecular structure of D-myo-Inositol-1,4,5-triphosphate (sodium salt) has been studied and it has been found that it is a caged and cell permeable derivative of IP3, synthesized from myo-inositol in 9 steps .Chemical Reactions Analysis
D-myo-Inositol-1,4,5-triphosphate (sodium salt) is a metabolite of Ins (1,4,5)P3 that lacks a phosphate at the 1’ position . The conversion of myo-inositol into the ammonium salts both of racemic and enantiomerically pure D-myo-inositol 1,4,5-trisphosphate is described .Physical And Chemical Properties Analysis
The molecular weight of D-myo-Inositol-1,4,5-triphosphate (sodium salt) is 486.04 g/mol. It has 6 hydrogen bond donors and 15 hydrogen bond acceptors .Scientific Research Applications
Inositol Phosphates Synthesis and Inhibition of Iron-Gall-Ink Corrosion
Myo-inositol phosphates, including forms similar to D-myo-Inositol-1,4,5-triphosphate, have been synthesized for use in the prevention of iron-gall-ink decay in cellulose items. This application demonstrates the potential of myo-inositol phosphates in preserving historical manuscripts and artifacts (Šala et al., 2006).
Role in Biological Studies
D-myo-Inositol-1,4,5-triphosphate and its derivatives continue to be valuable in biological studies. Their synthesis and applications are essential for understanding cellular signaling mechanisms, particularly those involving inositol phosphates (Swarbrick et al., 2009).
Development of Inositol-Based Antagonists
The development of inositol-based antagonists for the D-myo-inositol 1,4,5-trisphosphate receptor involves the synthesis of derivatives incorporating phosphate bioisosteres. These studies are critical for advancing the understanding of receptor-mediated signaling processes (Keddie et al., 2011).
Understanding Cellular Signaling
Myo-inositol, including forms like D-myo-Inositol-1,4,5-trisphosphate, plays a significant role in cellular signaling via inositol phosphates. Research in this area explores the synthesis, biology, and medical applications of various inositol phosphates, contributing to a broader understanding of cell signaling processes (Thomas et al., 2016).
Cardioprotective Properties
Research on D-myo-Inositol-1,4,5-trisphosphate hexasodium, a form of D-myo-Inositol-1,4,5-trisphosphate, has shown its potential in reducing infarct size in rabbit hearts. This indicates its possible application in cardiac protection and understanding the role of inositol triphosphate receptors and gap junctions in triggering protection (Przyklenk et al., 2005).
Mechanism of Action
Target of Action
The primary target of D-myo-Inositol-1,4,5-triphosphate (sodium salt) is the Inositol 1,4,5-trisphosphate receptor (Ins(1,4,5)P3 receptor) . This receptor is a calcium channel that is present on the membrane of the endoplasmic reticulum (ER) in cells .
Mode of Action
D-myo-Inositol-1,4,5-triphosphate (sodium salt) binds to the Ins(1,4,5)P3 receptor, which results in the opening of the calcium channel . This binding stimulates the discharge of calcium from the ER into the cytoplasm .
Biochemical Pathways
The release of calcium into the cytoplasm triggers a cascade of intracellular events. Calcium acts as a second messenger in various signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis .
Pharmacokinetics
As a polar molecule, it is expected to have good solubility in water
Result of Action
The result of D-myo-Inositol-1,4,5-triphosphate (sodium salt) binding to its receptor and the subsequent release of calcium leads to a variety of cellular responses. These can include the activation of certain enzymes, changes in cell motility, and the initiation of gene transcription .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of D-myo-Inositol-1,4,5-triphosphate (sodium salt) can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "myo-Inositol", "Phosphorus oxychloride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Water" ], "Reaction": [ "1. myo-Inositol is reacted with phosphorus oxychloride in the presence of methanol to form myo-Inositol-1,4,5-trichloride.", "2. The myo-Inositol-1,4,5-trichloride is then treated with sodium hydroxide to form D-myo-Inositol-1,4,5-triphosphate.", "3. The D-myo-Inositol-1,4,5-triphosphate is then converted to its sodium salt form by reacting it with sodium hydroxide.", "4. The final product, D-myo-Inositol-1,4,5-triphosphate (sodium salt), is obtained by precipitation and filtration." ] } | |
CAS RN |
141611-10-1 |
Molecular Formula |
C6H12O15P3 · 3Na |
Molecular Weight |
486 |
InChI |
InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4?,5?,6?;;;/m1.../s1 |
InChI Key |
ZVCVTWVBDIPWPZ-FMCZHWOXSA-K |
SMILES |
O[C@@H]1[C@H](O)[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@@H]1OP([O-])(O)=O.[Na+].[Na+].[Na+] |
synonyms |
Ins(1,4,5)P3; 1,4,5-IP3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C](/img/structure/B569154.png)










